molecular formula C20H17N3O5 B14305658 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 114076-14-1

1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B14305658
CAS No.: 114076-14-1
M. Wt: 379.4 g/mol
InChI Key: KHTBIPYKTVNXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenazine moiety and the pyrrolidine-2,5-dione ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common approach starts with the preparation of the phenazine derivative, followed by the attachment of the butanoyl group and finally the formation of the pyrrolidine-2,5-dione ring. The reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl2) for acylation and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The phenazine moiety can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenazine moiety can lead to the formation of quinone derivatives, while nucleophilic substitution can introduce various functional groups into the pyrrolidine-2,5-dione ring .

Scientific Research Applications

1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or proteins involved in microbial growth, contributing to its anti-microbial properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in the substituents attached to the ring.

    Phenazine derivatives: Compounds with the phenazine moiety but different functional groups attached to it.

Uniqueness

1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the phenazine and pyrrolidine-2,5-dione moieties.

Properties

CAS No.

114076-14-1

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(9-hydroxyphenazin-2-yl)butanoate

InChI

InChI=1S/C20H17N3O5/c24-16-5-2-4-14-20(16)22-15-11-12(7-8-13(15)21-14)3-1-6-19(27)28-23-17(25)9-10-18(23)26/h2,4-5,7-8,11,24H,1,3,6,9-10H2

InChI Key

KHTBIPYKTVNXNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC3=NC4=C(C=CC=C4O)N=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.